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BMS-795311

Cat. No.: B1191595
M. Wt: 683.54603
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Description

Background and Rationale for Cholesteryl Ester Transfer Protein (CETP) Inhibition in Lipid Metabolism Research

The rationale for investigating CETP inhibition in lipid metabolism research stems from observations in individuals with genetic CETP deficiency. These individuals exhibit significantly elevated HDL-C levels and reduced LDL-C levels, a lipid profile generally associated with a lower risk of coronary artery disease. researchgate.netjacc.orgmdpi.comnih.gov This genetic evidence suggested that pharmacologically inhibiting CETP could potentially mimic this favorable lipid profile and reduce the risk of atherosclerotic cardiovascular disease (ASCVD). researchgate.netjacc.orgmdpi.comnih.govresearchgate.net

CETP facilitates the transfer of cholesteryl esters from HDL to LDL and VLDL in exchange for triglycerides. researchgate.netjacc.org By inhibiting CETP, the transfer of cholesteryl esters from HDL is decreased, leading to increased HDL-C levels. researchgate.netjacc.orgmdpi.com Additionally, potent CETP inhibitors can also lead to a decrease in LDL-C and apolipoprotein B (ApoB) levels. mdpi.comnih.govnih.gov The reduction in LDL-C and ApoB levels is thought to be a result of decreased incorporation of cholesteryl esters into LDL-C and increased hepatic LDL-C recycling, as well as an increase in the fractional catabolic rate of LDL apoB. researchgate.netnih.govnih.gov

Discovery and Preclinical Development Context of BMS-795311 as a Small Molecule CETP Inhibitor

This compound is a preclinical small molecule inhibitor of CETP developed by Bristol-Myers Squibb. biospace.combms.com Its discovery is part of lead optimization efforts focusing on triphenylethanamine (TPE) ureas and amides as potent and orally available CETP inhibitors. acs.orgresearchgate.net The development of this compound was undertaken with the aim of identifying a CETP inhibitor that could raise HDL-C levels and potentially help prevent cardiovascular disease. biospace.combms.com

Preclinical studies investigated the activity and profile of this compound. In an enzyme-based scintillation proximity assay (SPA), this compound demonstrated potent inhibition of CETP with an IC50 of 4 nM. medchemexpress.com In a human whole plasma assay (hWPA), the IC50 was 0.22 μM. medchemexpress.com

Preclinical research in animal models provided further insights into the effects of this compound. In human CETP (hCETP)/apoB-100 dual transgenic mice, oral administration of this compound at doses of 1-3 mg/kg inhibited plasma cholesteryl ester transfer activity. acs.orgresearchgate.netmedchemexpress.com Dosing at 3-10 mg/kg orally for 3 days increased HDL-C content. medchemexpress.com Studies in moderately-fat fed hamsters also showed that this compound increased HDL cholesterol content and size, comparable to the effects observed with torcetrapib (B1681342). acs.orgresearchgate.net

A key aspect of the preclinical evaluation of this compound involved assessing potential off-target effects that had been observed with earlier CETP inhibitors like torcetrapib. acs.orgresearchgate.net In contrast to torcetrapib, this compound did not show an increase in aldosterone (B195564) synthase (CYP11B2) mRNA in H295R cells at a concentration of 10 μM. acs.orgresearchgate.netmedchemexpress.com Furthermore, in rat telemetry studies, this compound (8 mg/kg, i.v.) had no effect on mean, systolic, or diastolic blood pressure, heart rate, or locomotor activity. acs.orgresearchgate.netmedchemexpress.com These findings suggested a more favorable preclinical profile compared to some earlier CETP inhibitors. acs.orgresearchgate.net

Pharmacokinetic studies in preclinical species indicated that this compound exhibits reasonable oral bioavailability, although it varied across species: mice (37%), rats (37%), monkeys (20%), and dogs (5%). medchemexpress.com Terminal elimination half-lives were observed to be 6 hours in mice, 7 hours in rats, greater than 18 hours in monkeys, and 10 hours in dogs following intravenous administration. medchemexpress.com

In 2012, Bristol-Myers Squibb entered into an agreement with Simcere Pharmaceutical Group to co-develop this compound under its Project Oyster strategy. biospace.combms.com This collaboration aimed to accelerate the delivery of clinical Phase IIa proof-of-concept by combining the strengths of both companies. bms.com Under the terms of the agreement, Simcere received exclusive rights to develop and commercialize this compound in China, while Bristol-Myers Squibb retained exclusive rights in all other markets. bms.com

Preclinical data for this compound:

Assay TypeIC50 (nM)IC50 (μM)NotesSource
Enzyme-based SPA4-Potent inhibition medchemexpress.com
Human Whole Plasma Assay (hWPA)-0.22Inhibition in a more complex matrix medchemexpress.com

Preclinical efficacy data for this compound:

Animal ModelDose (oral)EffectSource
hCETP/apoB-100 dual transgenic mice1-3 mg/kgInhibited plasma CE transfer activity acs.orgresearchgate.netmedchemexpress.com
hCETP/apoB-100 dual transgenic mice3-10 mg/kgIncreased HDL-C content medchemexpress.com
Moderately-fat fed hamstersNot specifiedIncreased HDL cholesterol content and size (comparable to torcetrapib) acs.orgresearchgate.net

Preclinical safety data for this compound:

Assay/ModelConcentration/DoseFindingSource
H295R cells10 μMNo increase in aldosterone synthase (CYP11B2) acs.orgresearchgate.netmedchemexpress.com
Rat telemetry studies8 mg/kg (i.v.)No effect on blood pressure, heart rate, etc. acs.orgresearchgate.netmedchemexpress.com

Historical and Current Landscape of CETP Inhibitor Research and Associated Challenges

The history of CETP inhibitor research has been marked by both promise and significant challenges. nih.gov The initial interest was fueled by the observation that genetic CETP deficiency was associated with favorable lipid profiles and reduced cardiovascular risk. researchgate.netjacc.orgmdpi.comnih.govresearchgate.net Early preclinical studies with compounds like torcetrapib showed promising increases in HDL-C and some lowering of LDL-C. nih.govpace-cme.org

However, the development of the first CETP inhibitors faced significant setbacks in late-stage clinical trials. researchgate.netnih.gov The most notable example is torcetrapib, whose Phase III ILLUMINATE trial was terminated early due to an unexpected increase in all-cause mortality and major adverse cardiovascular events in the treatment group. nih.govnih.govpace-cme.org Further analysis suggested that these adverse outcomes were linked to off-target effects of torcetrapib's unique structure, rather than the intended CETP inhibition itself. nih.govpace-cme.org

Following the issues with torcetrapib, other CETP inhibitors, such as dalcetrapib (B1669777) and evacetrapib, were evaluated. nih.govnih.govpace-cme.org Dalcetrapib, a noncompetitive inhibitor that binds irreversibly to CETP, showed modest increases in HDL-C but no reduction in LDL-C and its large outcome trial (Dal-OUTCOMES) was stopped early due to lack of efficacy. jacc.orgnih.govpace-cme.orgahajournals.org Evacetrapib, a potent and selective inhibitor, also failed to demonstrate a significant reduction in major adverse cardiovascular events in its Phase III trial (ACCELERATE), which was stopped early for futility. mdpi.comnih.govpace-cme.orgresearchgate.net

Despite these failures, research into CETP inhibition persisted, driven by the strong genetic evidence supporting the target. mdpi.comnih.govresearchgate.net The REVEAL trial, which evaluated the potent CETP inhibitor anacetrapib (B1684379), provided some positive results, demonstrating a significant reduction in major coronary events when added to statin therapy. mdpi.comnih.govresearchgate.net The benefit observed with anacetrapib appeared to be primarily associated with the reduction in non-HDL cholesterol rather than the increase in HDL-C. nih.govresearchgate.net Anacetrapib was also associated with a small reduction in diabetes risk. nih.govpace-cme.org However, anacetrapib also presented challenges, including its accumulation in adipose tissue and a long elimination half-life. nih.govpace-cme.org

The historical challenges have shaped the current landscape of CETP inhibitor research. There is a greater understanding that the cardiovascular benefits of CETP inhibition may be more closely linked to the reduction in atherogenic lipoproteins like LDL-C and ApoB than solely to the increase in HDL-C. mdpi.comnih.govresearchgate.net Furthermore, the importance of avoiding off-target effects that plagued earlier compounds is now a critical consideration in the development of new CETP inhibitors. nih.govpace-cme.orgresearchgate.net

The development of newer CETP inhibitors, such as obicetrapib, reflects this evolving understanding. Obicetrapib is currently under investigation in clinical trials and has shown significant reductions in LDL-C, ApoB, and non-HDL cholesterol in Phase II studies. researchgate.netappliedclinicaltrialsonline.com These ongoing studies aim to definitively determine the potential of CETP inhibition as a therapeutic strategy for ASCVD risk reduction, building upon the lessons learned from the earlier compounds. researchgate.netnih.govappliedclinicaltrialsonline.com

The landscape of CETP inhibitor research continues to evolve, with ongoing efforts to identify compounds with favorable efficacy and safety profiles. mdpi.comresearchgate.netnih.gov The challenges encountered with previous inhibitors have underscored the complexity of targeting lipid metabolism and the need for careful evaluation of both on-target and off-target effects. nih.govpace-cme.orgresearchgate.net

Properties

Molecular Formula

C34H23F10NO3

Molecular Weight

683.54603

Appearance

Solid powder

Synonyms

BMS-795311;  BMS 795311;  BMS795311.; (R)-N-(1-(3-cyclopropoxy-4-fluorophenyl)-1-(3-fluoro-5-(2,2,3,3-tetrafluoropropanoyl)phenyl)-2-phenylethyl)-4-fluoro-3-(trifluoromethyl)benzamide

Origin of Product

United States

Molecular and Biochemical Characterization of Bms 795311 Activity

Mechanism of Action as a Cholesteryl Ester Transfer Protein (CETP) Modulator

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein (B1211001) that plays a key role in reverse cholesterol transport by facilitating the bidirectional exchange of cholesteryl esters (CEs) and triglycerides (TGs) between high-density lipoproteins (HDL) and lower-density lipoproteins (LDL) and very low-density lipoproteins (VLDL). researchgate.netresearchgate.net This transfer process results in a net movement of CEs from HDL to apoB-containing lipoproteins and TGs in the opposite direction. researchgate.net Inhibition of CETP is a therapeutic strategy aimed at increasing HDL cholesterol levels, which is hypothesized to enhance reverse cholesterol transport and potentially reduce the risk of cardiovascular disease. researchgate.netresearchgate.net

BMS-795311 functions as a potent inhibitor of CETP, thereby modulating the lipid transfer activity of this protein. medchemexpress.comrndsystems.commedchemexpress.comtocris.comtargetmol.combioscience.co.uk The primary mechanism of CETP inhibition by small molecule inhibitors, including those structurally related to this compound, is believed to involve the physical occlusion of the hydrophobic tunnel within the CETP protein, which is the site of lipid transfer. nih.gov Hydrophobic interactions between the inhibitor molecule and residues lining this tunnel are thought to be crucial for this interaction. nih.gov By blocking this tunnel, this compound impedes the transfer of cholesteryl esters and triglycerides between lipoprotein particles. researchgate.net

Quantitative Assessment of CETP Inhibition In Vitro

The inhibitory potency of this compound against CETP has been quantitatively assessed using various in vitro assay systems. These systems provide valuable data on the compound's effectiveness in inhibiting CETP activity under controlled conditions.

Enzyme-Based Scintillation Proximity Assay Systems

Enzyme-based scintillation proximity assays (SPA) are commonly used to measure the inhibitory activity of compounds against purified or recombinant enzymes. In the context of CETP, this assay typically involves labeled lipid substrates and acceptor particles, with scintillation beads in proximity to capture the signal upon lipid transfer. Inhibitors prevent this transfer, resulting in a reduced signal.

This compound has demonstrated high potency in enzyme-based scintillation proximity assays. Studies have reported an IC₅₀ value of 4 nM for this compound in this assay format. medchemexpress.comrndsystems.commedchemexpress.comtocris.combioscience.co.ukmedchemexpress.com This low nanomolar IC₅₀ indicates that this compound is a very potent inhibitor of CETP enzyme activity in a simplified system.

Human Whole Plasma Assay Systems

While enzyme-based assays provide a measure of inhibition against the isolated enzyme, human whole plasma assays (hWPA) assess the compound's ability to inhibit CETP activity in a more physiologically relevant matrix containing lipoproteins and other plasma components. In this assay, the transfer of labeled lipids between lipoproteins in human plasma is measured.

In human whole plasma assay systems, this compound exhibits an IC₅₀ value of 0.22 μM. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.eu The difference in potency observed between the enzyme-based SPA and the human whole plasma assay may be attributed to factors present in plasma, such as binding to lipoproteins or other proteins, which can influence the free concentration and accessibility of the inhibitor to CETP.

The quantitative inhibition data from these in vitro assays are summarized in the table below:

Assay TypeIC₅₀ (nM)IC₅₀ (μM)
Enzyme-Based Scintillation Proximity Assay40.004
Human Whole Plasma Assay2200.22

Molecular Interaction Dynamics with Cholesteryl Ester Transfer Protein

Understanding the molecular interaction between this compound and CETP provides insights into the basis of its inhibitory activity. This involves examining its binding characteristics and the structural features that contribute to its inhibitory effect.

Binding Affinity and Specificity Profiles

This compound is described as a potent inhibitor of CETP, which implies a high binding affinity for the target protein. medchemexpress.comrndsystems.comtocris.com The low IC₅₀ values observed in in vitro assays, particularly the 4 nM in the enzyme-based SPA, are indicative of strong binding to the CETP enzyme. medchemexpress.comrndsystems.commedchemexpress.comtocris.combioscience.co.ukmedchemexpress.com

While the provided search results emphasize potency against CETP, detailed specificity profiles comparing this compound's affinity for CETP versus other related proteins or enzymes are not extensively detailed within these snippets. However, the focus on CETP as the primary target suggests a degree of selectivity.

Structural Correlates of Inhibitory Activity

The inhibitory activity of small molecule CETP inhibitors, including this compound, is closely linked to their ability to interact with the hydrophobic tunnel of CETP. researchgate.netnih.gov Molecular dynamics simulations and protein-ligand docking studies suggest that hydrophobic interactions between the inhibitor molecule and residues within the CETP core tunnel are pivotal for inhibition. nih.gov The physical presence of the inhibitor molecule within this tunnel is thought to obstruct the normal transfer of lipids. nih.gov

Preclinical Efficacy and Pharmacodynamic Investigations of Bms 795311

Assessment of Lipid Metabolism Modulation In Vivo

Preclinical studies have investigated the impact of BMS-795311 on lipid metabolism, primarily focusing on its effects related to CETP inhibition medchemexpress.comresearchgate.netscience.gov.

Cholesteryl Ester Transfer Activity in Transgenic Research Models

This compound has been shown to inhibit plasma cholesteryl ester (CE) transfer activity in human CETP (hCETP)/apoB-100 dual transgenic (Tg) mice medchemexpress.comresearchgate.net. Studies using this model demonstrated that this compound inhibited CETP activity medchemexpress.comresearchgate.net. For instance, an oral administration at a dose of 1 mg/kg inhibited CETP activity at the 8-hour time point medchemexpress.com. Another study indicated that this compound maximally inhibited CE transfer activity at an oral dose of 1 mg/kg in these mice researchgate.net.

Here is a summary of findings on CETP activity inhibition:

Animal ModelAdministration RouteDose (mg/kg)Time PointEffect on Plasma CE Transfer ActivityCitation
hCETP/apoB-100 dual Tg miceOral18 hoursInhibited medchemexpress.com
hCETP/apoB-100 dual Tg miceOral1-Maximally inhibited researchgate.net

High-Density Lipoprotein Cholesterol (HDL-C) Regulation in Animal Models

The effect of this compound on high-density lipoprotein cholesterol (HDL-C) levels has been assessed in animal models medchemexpress.comscience.govnih.gov. In moderately fat-fed hamsters, oral administration of this compound for three days increased plasma HDL-C content medchemexpress.com. A dose of 10 mg/kg resulted in a 45% increase in plasma HDL-C content in this model medchemexpress.com. Studies also indicated that this compound increased HDL cholesterol content and size in moderately fat-fed hamsters, comparable to the effects observed with torcetrapib (B1681342) researchgate.net.

Here is a summary of findings on HDL-C regulation:

Animal ModelAdministration RouteDosage RegimenResultCitation
Moderately fat-fed hamstersOral3-10 mg/kg for 3 daysIncreased plasma HDL-C content medchemexpress.com
Moderately fat-fed hamstersOral10 mg/kg for 3 daysIncreased plasma HDL-C content by 45% medchemexpress.com
Moderately fat-fed hamsters--Increased HDL cholesterol content and size researchgate.net

Ancillary Preclinical Pharmacodynamic Assessments in Model Systems

Beyond lipid metabolism, ancillary pharmacodynamic assessments have been conducted in various model systems medchemexpress.comresearchgate.netscience.gov.

Aldosterone (B195564) Synthase (CYP11B2) Activity in Cellular Models

The potential for this compound to affect aldosterone synthase (CYP11B2) activity has been investigated in cellular models medchemexpress.comresearchgate.net. In H295R cells, this compound at a concentration of 10 µM for 24 hours did not increase aldosterone synthase (CYP11B2) mRNA levels medchemexpress.commolnova.cn. This finding suggests a lack of effect on CYP11B2 expression in this cellular model researchgate.net.

Here is a summary of findings on Aldosterone Synthase activity:

Cellular ModelConcentrationIncubation TimeEffect on Aldosterone Synthase (CYP11B2) mRNACitation
H295R cells10 µM24 hoursNo increase medchemexpress.comresearchgate.netmolnova.cn

Physiological Response Parameters in Preclinical Rodent Studies (e.g., heart rate, locomotor activity)

Preclinical studies in rodents have also assessed the effects of this compound on physiological response parameters such as heart rate and locomotor activity using telemetry medchemexpress.comscience.gov. Intravenous administration of this compound at a dose of 8 mg/kg in rats had no effect on mean, systolic, or diastolic blood pressure, heart rate, or locomotor activity medchemexpress.com. This indicates that this compound did not significantly impact these physiological parameters in rat telemetry studies researchgate.net.

Here is a summary of findings on physiological response parameters:

Animal ModelAdministration RouteDose (mg/kg)Effect on Mean Blood PressureEffect on Systolic Blood PressureEffect on Diastolic Blood PressureEffect on Heart RateEffect on Locomotor ActivityCitation
Rat (telemetry)Intravenous8No effectNo effectNo effectNo effectNo effect medchemexpress.comresearchgate.net

Preclinical Pharmacokinetic Research of Bms 795311

Absorption and Bioavailability in Defined Animal Models

The absorption and bioavailability of a compound determine the extent and rate at which the active substance enters the systemic circulation. europa.eu Studies with BMS-795311 in various preclinical species have shown differing oral bioavailability. This compound exhibited reasonable oral bioavailability in mice (37%) and rats (37%), but lower bioavailability in monkeys (20%) and dogs (5%) following oral administration at specific doses. medchemexpress.com

The maximum plasma concentration (Cmax) following oral administration also varied across species. medchemexpress.com

Table 1: Oral Bioavailability and Cmax of this compound in Preclinical Species

SpeciesOral Dose (mg/kg)Oral Bioavailability (%)Cmax (ng/mL)
Mice10375.3
Rats103717
Monkeys5201.7
Dogs550.43

Data compiled from search result medchemexpress.com.

Distribution Characteristics in Preclinical Species

Distribution refers to the process by which a compound disperses from the systemic circulation to tissues and organs. mdpi.com The volume of distribution (Vz) is a pharmacokinetic parameter that describes the apparent volume into which a drug is distributed to produce the observed plasma concentration. medchemexpress.com Following intravenous administration, this compound showed relatively small volumes of distribution across the tested species. medchemexpress.com

Table 2: Volume of Distribution of this compound in Preclinical Species

SpeciesIntravenous Dose (mg/kg)Volume of Distribution (L/kg)
Mice50.8
Rats10.4
Monkeys40.9
Dogs10.6

Data compiled from search result medchemexpress.com.

Elimination Kinetics in Animal Models

Elimination is the process by which a compound is removed from the body, primarily through metabolism and excretion. researchgate.net The terminal elimination half-life (t1/2) is the time it takes for the plasma concentration of a drug to reduce by half. medchemexpress.com Plasma clearance is a measure of the volume of plasma cleared of the drug per unit time. medchemexpress.com this compound exhibited varying terminal elimination half-lives and low plasma clearance in preclinical species following intravenous administration. medchemexpress.com

Table 3: Elimination Kinetics of this compound in Preclinical Species

SpeciesIntravenous Dose (mg/kg)Terminal Elimination Half-life (h)Plasma Clearance (mL/min/kg)
Mice562.0
Rats170.9
Monkeys4>180.9
Dogs1101.4

Data compiled from search result medchemexpress.com.

The low plasma clearance observed contributes to the terminal elimination half-lives in these species. medchemexpress.com

Investigation of Formulation Strategies for Enhanced Preclinical Pharmacokinetics

Formulation development in preclinical studies is crucial, especially for compounds with challenging physicochemical properties like poor solubility, to improve oral bioavailability and ensure adequate exposure for efficacy and toxicology studies. wuxiapptec.comadmescope.comsgs.comxtalks.com this compound is described as a highly lipophilic compound with poor aqueous solubility. researchgate.net This characteristic necessitates the investigation of specific formulation strategies to enhance its preclinical pharmacokinetics. researchgate.net

Lipid-Based Drug Delivery Systems in Preclinical Contexts

Lipid-based drug delivery systems (LBDDS) are a recognized strategy to improve the oral delivery and bioavailability of poorly water-soluble drugs. xtalks.comcas.orgacademicjournals.org These systems can enhance solubility, improve absorption, and overcome challenges like poor bioavailability and rapid degradation. xtalks.comcas.orgacademicjournals.orgnih.gov The use of lipid-based formulations for this compound has been explored, particularly for enabling high-dose toxicology studies and enhancing toxicology margins in pre-GLP studies in non-rodent species. researchgate.net Screening of this compound solubility in lipid and cosolvent/surfactant excipients has been conducted to develop prototype formulations. researchgate.net

In Vitro Dissolution and Transfer Studies of Novel Formulations

In vitro dissolution testing is a critical tool in formulation development to characterize the release of a drug from its dosage form and can be supportive in choosing between different formulation candidates. fip.orgvichsec.org For poorly soluble compounds, in vitro dissolution and transfer studies can provide insights into how a formulation might behave in the gastrointestinal tract and predict in vivo performance. nih.govkinampark.com Systems like dissolution-transfer-partitioning systems (DTPS) have been developed to simulate drug absorption in vitro by mimicking drug removal through a partitioning organic phase. nih.gov While specific in vitro dissolution and transfer study data for this compound formulations were not detailed in the provided information, such studies are generally integral to the development and evaluation of novel formulations, including lipid-based systems, aimed at improving the absorption of challenging compounds like this compound. nih.govnih.govacsmedchem.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound9444

Structure Activity Relationship Sar and Medicinal Chemistry Exploration of Bms 795311

Design and Synthesis of Triphenylethanamine Derivatives and Related Analogs

The design of triphenylethanamine derivatives as CETP inhibitors built upon previous work with diphenylpyridylethanamine (DPPE) series. nih.govnih.govresearchgate.net The synthesis of these triphenylethanamine (TPE) analogs involved constructing the requisite tertiary carbinamine core, often adapting strategies previously disclosed for the DPPE series. acs.org Schemes illustrating the synthesis of these compounds have been reported. acs.org Efforts focused on exploring various substituents on the phenyl rings and the N-terminus to modulate potency, selectivity, and pharmacokinetic properties. nih.govnih.govresearchgate.net

Elucidation of Structure-Activity Relationships for CETP Inhibition Potency

Structure-activity relationship (SAR) studies were crucial in identifying the key structural features responsible for potent CETP inhibition within the triphenylethanamine series. This involved synthesizing and testing a range of analogs with systematic modifications. nih.govnih.gov The SAR observed in the DPPE series was extended to the more potent TPE series. nih.govnih.gov Introducing polar groups at the N-terminus position in the DPPE series led to improvements in potency and pharmaceutical properties. nih.govnih.govresearchgate.net This understanding guided the optimization efforts in the TPE series. BMS-795311 itself is reported as a potent CETP inhibitor with an IC50 of 4 nM in an enzyme-based scintillation proximity assay. tocris.comrndsystems.comprobechem.com It also inhibits cholesteryl ester transfer with an IC50 of 0.22 µM. probechem.com

Optimization of Analogs for Improved Preclinical Pharmacological Properties

Beyond CETP inhibition potency, optimization efforts focused on improving the preclinical pharmacological profile of the triphenylethanamine analogs. This included addressing in vitro liabilities and enhancing efficacy and pharmacokinetic (PK) profiles. nih.govnih.govresearchgate.net For instance, a compound designated as 10g, a potent CETP inhibitor, demonstrated maximal inhibition of cholesteryl ester transfer activity at an oral dose of 1 mg/kg in human CETP/apoB-100 dual transgenic mice. researchgate.netresearchgate.netacs.org It also increased HDL cholesterol content and size comparably to torcetrapib (B1681342) in hamsters. researchgate.netresearchgate.netacs.org Importantly, unlike torcetrapib, compound 10g did not show an increase in blood pressure in rat telemetry studies and no increase in aldosterone (B195564) synthase (CYP11B2) was detected in H295R cells. researchgate.netresearchgate.netacs.org Another optimized compound, referred to as 13, also showed no significant changes in mean arterial blood pressure or heart rate in telemetry rats, possessed an excellent PK profile, and demonstrated robust efficacy in human CETP/apo-B-100 dual transgenic mice and hamsters. nih.govnih.govresearchgate.netresearchgate.net this compound (referred to as 10g in some contexts) was advanced into preclinical safety studies based on its favorable preclinical profile. researchgate.netresearchgate.netacs.org

Application of Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling played a role as effective tools in identifying binding site interactions and guiding SAR studies in drug discovery. creative-biolabs.comsarjournal.comtarosdiscovery.com These methods are used to understand the relationship between a molecule's three-dimensional structure and its biological activity. creative-biolabs.comsarjournal.com They can assist in predicting the biological effects of compounds and determining which chemical groups are important for target interaction. creative-biolabs.comsarjournal.com While specific details on the computational methods applied directly to this compound in the provided search results are limited, the general application of these techniques in SAR and lead optimization for CETP inhibitors and other drug discovery programs is well-established. creative-biolabs.comsarjournal.comtarosdiscovery.comnih.gov Computational approaches can include molecular modeling, virtual screening, and the use of QSAR models to predict activity based on molecular descriptors. creative-biolabs.comsarjournal.comtarosdiscovery.comnih.goviu.edu

Advanced Preclinical Research Methodologies and Animal Models for Bms 795311 Studies

In Vitro Assay Development and Validation for Compound Evaluation

The evaluation of BMS-795311 begins with in vitro assays designed to measure its inhibitory activity against CETP. A key assay utilized is the enzyme-based scintillation proximity assay (SPA), where this compound demonstrated an IC₅₀ of 4 nM. Another important in vitro method is the human whole plasma assay (hWPA), in which the compound showed an IC₅₀ of 0.22 μM. medchemexpress.commedchemexpress.comglpbio.commedchemexpress.com These assays are fundamental for determining the potency of the compound in a controlled environment. Validation of such assays ensures their reliability and accuracy in quantifying the inhibitory effect of this compound on CETP activity. The CETP Activity Assay Kit, for instance, provides a method for measuring CETP-mediated transfer of neutral lipid, which can be used to assess inhibitor activity. sigmaaldrich.com

Selection and Characterization of Relevant In Vivo Animal Models for CETP Research

The selection of appropriate animal models is critical for evaluating the in vivo effects of CETP inhibitors like this compound. Different models offer unique advantages for studying specific aspects of lipid metabolism and CETP inhibition.

Human CETP (hCETP)/apoB-100 Dual Transgenic Mouse Models

Human CETP (hCETP)/apoB-100 dual transgenic mice are a relevant model for studying the effects of CETP inhibitors. These mice express human CETP, allowing for the evaluation of compounds targeting the human protein. medchemexpress.commedchemexpress.comprobechem.commolnova.cn Studies in these models have shown that this compound inhibits plasma cholesteryl ester transfer activity. medchemexpress.commedchemexpress.com For example, an oral administration of 1 mg/kg of this compound inhibited CE transfer activity at the 8-hour time point in hCETP/apoB-100 dual transgenic mice. medchemexpress.com Compound 10g, which is this compound, maximally inhibited CE transfer activity at an oral dose of 1 mg/kg in these mice. researchgate.netnih.gov

Hamster Models for Lipid Profile Modulation Studies

Hamster models, particularly the Golden Syrian hamster, are valuable for studying lipid profile modulation due to their lipoprotein metabolism, which shares some similarities with humans, including the presence of CETP and hepatic production of apo B-100. plos.orgresearchgate.net Hamsters fed a cholesterol-rich diet develop hypercholesterolemia and hypertriglyceridemia, making them suitable for evaluating lipid-modulating agents. plos.org this compound has been evaluated in moderately fat-fed hamsters, where it increased HDL cholesterol content and size. probechem.comresearchgate.netnih.gov This increase in HDL cholesterol was comparable to that observed with torcetrapib (B1681342) in similar studies. probechem.comresearchgate.netnih.gov For instance, compound 13 (this compound) demonstrated a 32% increase in HDL cholesterol when dosed at 10 mg/kg in the hamster model. nih.gov

Rat Telemetry Models for Physiological Monitoring

Rat telemetry models are employed to monitor physiological parameters such as blood pressure and heart rate in response to compound administration. This is particularly important for CETP inhibitors, as some previous compounds targeting CETP have shown off-target cardiovascular effects. Studies using rat telemetry models have indicated that this compound did not cause an increase in mean, systolic, or diastolic blood pressure, heart rate, or locomotor activity when administered intravenously at 8 mg/kg. medchemexpress.commedchemexpress.com This lack of effect on blood pressure and heart rate in telemetry rats contrasts with observations made with torcetrapib. researchgate.netnih.govnih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Translational Research

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is an important tool in preclinical research for understanding the relationship between drug exposure and its effects on the biological system. frontiersin.orgnih.gov This involves quantitatively interrelating drug behavior and its effects. nih.gov PK/PD modeling can help in understanding exposure-response relationships, especially when there are delays between drug concentration and effect. nih.gov While the provided text specifically mentions PK/PD modeling in the context of other compounds or general preclinical research frontiersin.orgnih.govresearchgate.netnih.govmodextherapeutics.com, its application to this compound preclinical data would involve integrating pharmacokinetic information (how the body handles the drug) with pharmacodynamic data (the drug's effect on CETP activity and lipid profiles in animal models) to predict efficacy and guide potential clinical studies. This approach bridges preclinical and clinical research, offering insights into drug behavior and potential outcomes. frontiersin.org

Combination Research and Resistance Mechanisms in Preclinical Studies

Investigation of BMS-795311 in Preclinical Combination Strategies with Other Lipid-Modulating Agents

Preclinical research into the effects of this compound as a monotherapy has shown its ability to inhibit CETP activity and raise HDL-C levels in animal models. For instance, studies in human CETP/apoB-100 dual transgenic mice demonstrated that oral administration of this compound inhibited plasma cholesteryl ester transfer activity. medchemexpress.commedchemexpress.comusbio.net Additionally, it was observed to increase plasma HDL-C content in these mice and in moderately-fat fed hamsters. medchemexpress.comnih.govresearchgate.net

Combination therapy is a common strategy in lipid management to achieve more comprehensive lipid profile improvements or target multiple pathways involved in dyslipidemia. Other CETP inhibitors, such as anacetrapib (B1684379) and evacetrapib, have been investigated in clinical settings in combination with statins, showing effects on both HDL-C and LDL-C levels. researchgate.netresearchgate.net Similarly, combinations of statins with other lipid-modulating agents like fibrates or ezetimibe (B1671841) are utilized clinically and have been evaluated in preclinical and clinical studies for their additive or synergistic effects on lipid profiles and cardiovascular outcomes. newamsterdampharma.comnih.govnih.govecrjournal.comnih.gov

However, specific preclinical studies evaluating the combination of this compound with other classes of lipid-modulating agents, such as statins, fibrates, ezetimibe, or PCSK9 inhibitors, were not identified in the available search results. Therefore, detailed preclinical data on the efficacy and potential synergistic effects of this compound in combination with these agents are not presented in the retrieved literature.

Exploration of Potential Adaptive Responses and Resistance Mechanisms to CETP Inhibition in Preclinical Models

The development of resistance to therapeutic agents is a significant consideration in drug development. For CETP inhibitors, the focus of challenges in clinical development has often been related to off-target effects observed with certain compounds, rather than the development of resistance to CETP inhibition itself. For example, the discontinuation of torcetrapib (B1681342) was linked to off-target effects unrelated to CETP inhibition, such as increases in blood pressure and aldosterone (B195564) levels. medchemexpress.comresearchgate.netresearchgate.netnrc.gov

Preclinical evaluations of this compound specifically noted that it did not induce the increase in blood pressure observed with torcetrapib in rat telemetry studies and did not increase aldosterone synthase (CYP11B2) mRNA in cell-based assays. medchemexpress.comnih.govresearchgate.netresearchgate.netresearchgate.net This suggests that this compound may not share some of the off-target liabilities seen with earlier CETP inhibitors.

While the broader concept of preclinical anticipation of resistance mechanisms exists in drug discovery, particularly in areas like oncology nih.govbiochempeg.com, specific preclinical studies designed to explore potential adaptive responses or the development of resistance mechanisms directly attributable to this compound-mediated CETP inhibition were not found in the conducted literature searches. The available preclinical information primarily characterizes this compound's direct inhibitory effect on CETP and its impact on lipid parameters in the short term, without detailing investigations into long-term adaptive responses or the emergence of resistance in preclinical models.

Future Directions and Unexplored Avenues in Bms 795311 Research

Novel Applications of CETP Inhibition Beyond Traditional Lipid Metabolism

The therapeutic potential of CETP inhibition is being explored in areas beyond its conventional role in lipid management for cardiovascular disease. Emerging research suggests potential benefits in conditions such as sepsis, chronic kidney disease (CKD), age-related macular degeneration (AMD), and possibly even Alzheimer's disease jci.orgbiorxiv.orgfrontiersin.orgnih.gov.

Studies in mouse models of Streptococcus pneumoniae-induced sepsis have indicated that CETP inhibition can enhance the immune response, improve bacterial clearance, and reduce mortality jci.org. This effect appears to be mediated, in part, by preserving HDL levels and increasing the recruitment and activation of macrophages at the site of infection jci.org. CETP inhibition was also associated with an attenuation of proinflammatory cytokine release jci.org. While the precise pharmacological mechanisms for these immune-modulatory effects require further determination, these findings suggest a previously unrecognized role for CETP inhibition in innate immunity jci.org.

Furthermore, there is an expanding body of evidence supporting the potential benefits of CETP inhibition in safeguarding against other age-associated conditions, including new-onset type 2 diabetes mellitus and dementia nih.gov. Lower CETP concentration has been associated with a lower risk of CKD, potentially mediated through improved functionality of HDL particles, including their roles in cholesterol efflux and antioxidative, anti-inflammatory, and antimicrobial activities nih.gov. The potential for repurposing CETP inhibitors for conditions like Alzheimer's disease is also being investigated, as some studies suggest a link between high plasma cholesterol levels, particularly LDL-C, and increased risk of the disease, and CETP is expressed in the brain by astrocytes biorxiv.orgfrontiersin.org.

These novel applications highlight the need for research into the pleiotropic effects of CETP inhibition, extending beyond its well-established impact on lipid profiles.

Integration of Multi-Omics Data in Preclinical Studies of BMS-795311's Effects

Understanding the full spectrum of biological responses to CETP inhibition requires a comprehensive approach that goes beyond assessing changes in traditional lipid parameters. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful avenue for gaining deeper insights into the effects of compounds like this compound nih.govaimed-analytics.comnih.govmedrxiv.orgresearchgate.netnih.govmdpi.comresearchgate.net.

Genomics can help identify genetic variants that influence CETP activity or modify the response to its inhibition, potentially explaining variability in treatment outcomes nih.govnih.govnih.govnih.gov. Transcriptomics can reveal changes in gene expression patterns induced by CETP inhibition, shedding light on affected biological pathways nih.govnih.govnih.gov. Proteomics allows for the study of protein profiles, providing information on the functional impact of CETP inhibition at the protein level nih.govmedrxiv.orgresearchgate.netmdpi.com. Metabolomics can identify alterations in small molecule metabolites, reflecting changes in metabolic processes influenced by CETP activity nih.govmedrxiv.orgresearchgate.netmdpi.com.

Integrating these different layers of omics data can provide a holistic view of the molecular changes that occur upon CETP inhibition, helping to unravel complex biological networks and identify novel biomarkers or therapeutic targets nih.govnih.govmedrxiv.orgresearchgate.netnih.govmdpi.comresearchgate.net. For instance, multi-omics approaches have been used to explore the molecular mechanisms of myocardial infarction and identify potential biomarkers nih.govmedrxiv.orgresearchgate.netresearchgate.net. Applying such integrative strategies to preclinical studies of this compound can lead to a more complete understanding of its multifaceted effects and potential applications.

Methodological Advancements for Studying Cholesteryl Ester Transfer Dynamics in Research Settings

Accurately measuring and characterizing cholesteryl ester transfer dynamics is fundamental to understanding CETP activity and the impact of its inhibitors. Methodological advancements in this area are crucial for future research. Traditional assays for measuring plasma CETP activity often involve assessing the transfer of radiolabeled cholesteryl esters between lipoprotein fractions ahajournals.org. While informative, these methods can be labor-intensive and may not fully capture the complexity of lipid transfer dynamics in a physiological context.

Newer assay kits and techniques have been developed that offer improved throughput and sensitivity, facilitating high-throughput screening of CETP inhibitors and enabling more detailed studies of CETP's role in lipid homeostasis and metabolic disorders clinisciences.comroarbiomedical.com. For example, continuous recording fluorescence assays have been developed that measure the increase in fluorescence as fluorescent lipids are transferred from donor to acceptor emulsions nih.gov. These assays can provide insights into the kinetics of lipid redistribution nih.gov.

Furthermore, advanced techniques such as molecular dynamics simulations are being employed to study the structural dynamics of CETP and its interaction with inhibitors like anacetrapib (B1684379) at an atomic level plos.orgescholarship.org. These simulations can shed light on the mechanism of inhibition and the structural changes in CETP that influence lipid transfer plos.orgescholarship.org.

Future methodological advancements may focus on developing in vivo imaging techniques to visualize and quantify lipid transfer in real-time within living organisms, or developing more sophisticated in vitro systems that better mimic the cellular and tissue environment where CETP exerts its effects. The difficulty of measuring cholesterol flux as opposed to static concentrations remains a challenge in the field bjcardio.co.uk. Continued innovation in these methodologies will be essential for advancing our understanding of CETP biology and the therapeutic potential of its inhibitors.

Q & A

Q. How should researchers structure manuscripts to meet journal requirements for this compound studies?

  • Answer: Align with the Beilstein Journal’s guidelines:
  • Abstract: Explicitly state research objectives, methods (e.g., “randomized, placebo-controlled”), and key outcomes (HDL-C delta values).
  • Methods: Detail CETP assay conditions (pH, temperature, plasma sources) in supplements. Use SI units for dose metrics (e.g., mg/kg/day) .
  • Methodological Tip: Use PRISMA checklists for systematic reviews of CETP literature.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.